molecular formula C14H11NO4 B1277629 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate CAS No. 386704-08-1

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate

Cat. No. B1277629
M. Wt: 257.24 g/mol
InChI Key: ABTZDRKXDZZFQW-UHFFFAOYSA-N
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Description

The compound "7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate" is a derivative of coumarin, which is a chemical compound with a wide range of biological activities. Coumarins are known for their applications in medicinal chemistry, particularly due to their antidiabetic, antibacterial, antioxidant, and anti-inflammatory properties . The presence of a pyridin-4-yl group in the 7-hydroxy-4-(pyridin-4-yl)coumarin structure suggests potential for enhanced biological activity and selectivity.

Synthesis Analysis

The synthesis of coumarin derivatives often involves multi-component reactions that can be performed in a one-pot fashion. For instance, the synthesis of novel coumarin fused pyridine derivatives, which are structurally related to 7-hydroxy-4-(pyridin-4-yl)coumarin, has been reported using a one-pot, three-component synthesis involving 4-hydroxycoumarins, ammonium acetate, and α-azidochalcone derivatives in DMF . This method yields the desired products in high yields and exhibits excellent in vitro α-glucosidase inhibitory activity, which is a key target in antidiabetic therapy.

Molecular Structure Analysis

The molecular structure of coumarin derivatives can be elucidated using techniques such as X-ray crystallography. For example, a pyridylthioether-hydroxycoumarin Schiff base has been characterized by X-ray crystallography, confirming the formation of a complex with Zn2+ . The planarity of the coumarin moiety and the behavior of substituents can significantly influence the biological activity and selectivity of these compounds .

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including Friedel–Crafts alkylation, which has been catalyzed by sulfonic-acid-functionalized pyridinium chloride, demonstrating the versatility of coumarin chemistry . Additionally, the introduction of electron-withdrawing groups, such as a 4-cyano group, can dramatically affect the electronic spectra and dissociation constants of 7-hydroxycoumarins, indicating that even small modifications can lead to significant changes in chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as absorption and fluorescence spectra, pKa values, and fluorescence quantum yields, are crucial for their potential applications in fluorescence sensing and imaging . The introduction of specific substituents can lead to longwave shifts in absorption and emission, which are desirable for fluorescence-based applications. The photophysical, electrochemical, and thermal properties of these compounds have been extensively studied, showing that they exhibit good stability and high fluorescence quantum yields, making them suitable for applications such as living cell imaging .

Scientific Research Applications

Anticancer Activity

7-Hydroxy coumarins have been investigated for their anticancer properties. A study by Galayev et al. (2015) synthesized a series of novel 7-hydroxy-8-methyl-coumarins and evaluated their anticancer activity on NCI60 cell lines. One derivative demonstrated significant antimitotic activity, particularly against the Non-Small Cell Lung Cancer cell line НОР-92 (Galayev, Garazd, Garazd, & Lesyk, 2015).

Antibacterial and Antioxidant Activities

N. Hamdi (2016) synthesized derivatives of 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles, exhibiting moderate antibacterial activity against various Gram Negative bacterial strains. Additionally, these compounds displayed significant antioxidant activities (Hamdi, 2016).

Synthesis of Benzofurans

Shachan‐Tov and Frimer (2012) demonstrated the transformation of 7-Hydroxy-3,4-dihydrocoumarin into benzofuran derivatives. This synthesis reveals the chemical versatility and potential applications of coumarin derivatives in organic synthesis (Shachan‐Tov & Frimer, 2012).

Antiviral and Antihypertensive Activities

Pandey et al. (2004) researched the interaction of 7-hydroxy-4-methyl coumarin with various compounds, leading to derivatives with evaluated antiviral activity against Japanese encephalitis virus and Herpes simplex virus-1. Some derivatives also displayed antihypertensive activity (Pandey, Tusi, Tusi, Joshi, & Bajpai, 2004).

Fluorescence Properties

Yu et al. (2011) synthesized 7-hydroxy-3-(2-pyridyl)coumarin derivatives, investigating their fluorescence behaviors in different states. These findings are relevant for developing new fluorescent materials and sensors (Yu, Yang, Zhao, Zhang, Lv, Fan, & Geng, 2011).

Cytotoxicity Against Vector Mosquitoes

Deshmukh et al. (2008) studied the efficacy of 4-Methyl-7-hydroxy coumarin derivatives against vector mosquitoes Aedes aegypti and Culex quinquefasciatus. One compound demonstrated potent larvicidal and ovicidal activities, indicating its potential use in vector control (Deshmukh, Pawar, Joseph, Phalgune, Kashalkar, & Deshpande, 2008).

Real-Time Monitoring of pH in Living Cells

Ming‐Yu Wu and colleagues (2015) developed a mitochondria-targeted ratiometric fluorescent probe using 7-hydroxy coumarin. This probe efficiently monitors mitochondrial pH changes in real time, which is crucial for understanding cellular processes and diseases (Wu, Li, Liu, Yu, Xie, Zhou, & Yu, 2015).

Safety And Hazards

The safety information available indicates that 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is an irritant . The Material Safety Data Sheet (MSDS) can provide more detailed safety and hazard information .

Future Directions

The future directions for the study and application of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate and similar compounds are promising. Given their biological activity and application value in fluorescent probes, synthetic routes to coumarin derivatives continue to attract the attention of many research groups . The development of more effective synthesis methods and the exploration of new applications in medicine and other fields are potential future directions .

properties

IUPAC Name

7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTZDRKXDZZFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420673
Record name 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate

CAS RN

386704-08-1
Record name 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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